molecular formula C44H54ClN7O8 B1247814 Exforge CAS No. 254972-16-2

Exforge

Cat. No.: B1247814
CAS No.: 254972-16-2
M. Wt: 844.4 g/mol
InChI Key: QWCYQCQLAZCPHO-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exforge is a medication specifically designed to manage hypertension. It combines two active ingredients, amlodipine and valsartan, which work together to lower blood pressure. Amlodipine is a calcium channel blocker, while valsartan is an angiotensin II receptor antagonist .

Preparation Methods

The preparation of Exforge involves the synthesis of its two active components: amlodipine and valsartan. Amlodipine is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product. Valsartan is synthesized by reacting valine with various reagents to form the tetrazole ring, followed by coupling with a biphenyl derivative .

Chemical Reactions Analysis

Exforge undergoes several types of chemical reactions, including:

    Oxidation: Amlodipine can undergo oxidation to form inactive metabolites.

    Reduction: Valsartan does not typically undergo reduction reactions.

    Substitution: Both amlodipine and valsartan can undergo substitution reactions under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Exforge has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the effects of combination therapy in hypertension management. Research has shown that combining a calcium channel blocker with an angiotensin II receptor antagonist can enhance antihypertensive efficacy and improve patient compliance. Additionally, this compound is used in clinical trials to evaluate its effectiveness in reducing cardiovascular events and improving overall cardiovascular health .

Mechanism of Action

The mechanism of action of Exforge involves the complementary effects of its two active ingredients. Amlodipine inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure. Valsartan blocks the binding of angiotensin II to its receptor, preventing vasoconstriction and aldosterone secretion. Together, these actions result in a significant reduction in blood pressure and improved cardiovascular outcomes .

Comparison with Similar Compounds

Exforge is unique in its combination of a calcium channel blocker and an angiotensin II receptor antagonist. Similar compounds include:

Properties

CAS No.

254972-16-2

Molecular Formula

C44H54ClN7O8

Molecular Weight

844.4 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C24H29N5O3.C20H25ClN2O5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);5-8,17,23H,4,9-11,22H2,1-3H3/t22-;/m0./s1

InChI Key

QWCYQCQLAZCPHO-FTBISJDPSA-N

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Key on ui other cas no.

254972-16-2

Synonyms

amlodipine - valsartan
Amlodipine Valsartan
Amlodipine Valsartan Drug Combination
amlodipine, valsartan drug combination
amlodipine-valsartan
Amlodipine-Valsartan Drug Combination
Combination, Amlodipine-Valsartan Drug
Drug Combination, Amlodipine-Valsartan
Exforge

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exforge
Reactant of Route 2
Exforge
Reactant of Route 3
Exforge
Reactant of Route 4
Exforge
Reactant of Route 5
Reactant of Route 5
Exforge
Reactant of Route 6
Reactant of Route 6
Exforge

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.